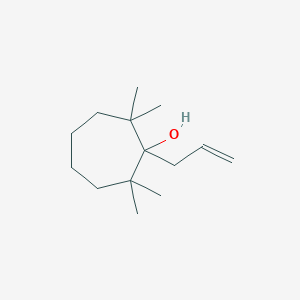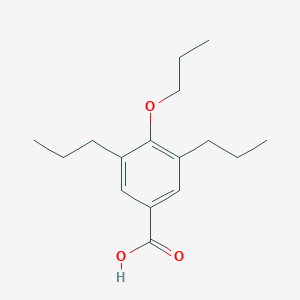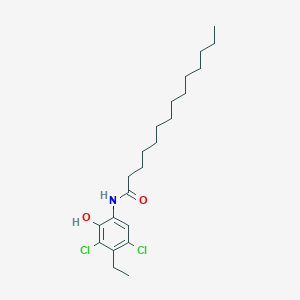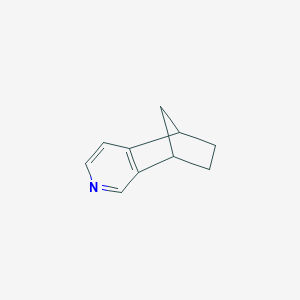
2-(((Phenylamino)carbonyl)oxy)ethyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . It is an ester of methacrylic acid with a carbonyl group attached to a phenylamino group. This compound is known for its ability to polymerize, forming strong and durable bonds, and is valued for its excellent adhesion properties .
Méthodes De Préparation
The synthesis of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate typically involves the reaction of methacrylic acid with 2-hydroxyethyl phenylcarbamate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-60°C and using solvents such as ethyl acetate and hexane .
Industrial production methods may involve large-scale esterification processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This ensures a steady production rate and high yield of the desired compound.
Analyse Des Réactions Chimiques
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize to form polymers with strong adhesive properties. The polymerization process can be initiated using free radicals, UV light, or heat.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond in 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate can be hydrolyzed to yield methacrylic acid and 2-hydroxyethyl phenylcarbamate.
Substitution Reactions: The phenylamino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include acids, bases, free radical initiators, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as high adhesion and durability.
Biology: The compound is used in the development of biomaterials, including hydrogels and coatings for medical devices.
Medicine: It is explored for use in drug delivery systems, where its polymerization properties can be utilized to create controlled-release formulations.
Mécanisme D'action
The mechanism of action of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate primarily involves its ability to polymerize and form strong bonds. The phenylamino group can interact with various substrates, enhancing the adhesion properties of the resulting polymer. The molecular targets and pathways involved in its action depend on the specific application, such as drug delivery or coating formation.
Comparaison Avec Des Composés Similaires
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate can be compared with other methacrylate esters, such as:
Methyl methacrylate: Known for its use in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Ethyl methacrylate: Used in the production of polymers with different mechanical properties compared to PMMA.
Butyl methacrylate: Utilized in the synthesis of flexible and impact-resistant polymers.
The uniqueness of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate lies in its phenylamino group, which imparts specific adhesion properties and allows for the formation of strong and durable bonds.
Propriétés
Numéro CAS |
51727-47-0 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
2-(phenylcarbamoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-10(2)12(15)17-8-9-18-13(16)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16) |
Clé InChI |
UQFMGLLQCSSNQM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1 |
| 51727-47-0 | |
Synonymes |
2-[[(phenylamino)carbonyl]oxy]ethyl methacrylate; 2-methyl-2-propenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; 2-Methylpropenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; Phenylcarbamic acid 2-(methacryloyloxy)ethyl ester; 2-Propenoic acid, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















